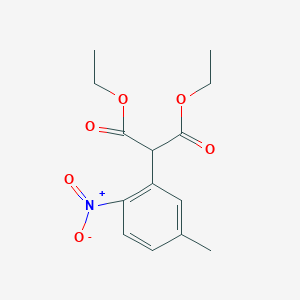![molecular formula C19H18BrN3O B8592249 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline](/img/structure/B8592249.png)
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring, which is further substituted with a 3-bromopyridin-2-yloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Piperidine Ring Formation: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by a piperidine derivative.
Introduction of the 3-Bromopyridin-2-yloxy Group: This step involves the reaction of the piperidine-quinoline intermediate with 3-bromopyridine-2-ol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of the quinoline ring.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)quinoline
- 2-(4-((3-Fluoropyridin-2-yl)oxy)piperidin-1-yl)quinoline
- 2-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)quinoline
Uniqueness
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C19H18BrN3O |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
2-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]quinoline |
InChI |
InChI=1S/C19H18BrN3O/c20-16-5-3-11-21-19(16)24-15-9-12-23(13-10-15)18-8-7-14-4-1-2-6-17(14)22-18/h1-8,11,15H,9-10,12-13H2 |
Clave InChI |
GQHUDMNDXBTRPH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1OC2=C(C=CC=N2)Br)C3=NC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)but-1-ynyl]aniline](/img/structure/B8592221.png)







